molecular formula C11H15NO4S B2782967 ethyl 2-(N-methylmethanesulfonamido)benzoate CAS No. 866010-09-5

ethyl 2-(N-methylmethanesulfonamido)benzoate

Cat. No.: B2782967
CAS No.: 866010-09-5
M. Wt: 257.3
InChI Key: ISYKGQPJNWRFDM-UHFFFAOYSA-N
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Description

ethyl 2-(N-methylmethanesulfonamido)benzoate is an organic compound with the molecular formula C11H15NO4S It is a derivative of benzenecarboxylate, featuring a methylsulfonyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(N-methylmethanesulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

ethyl 2-(N-methylmethanesulfonamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-(N-methylmethanesulfonamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

ethyl 2-[methyl(methylsulfonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYKGQPJNWRFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

195 b) To a stirred suspension of 2-methanesulfonylamino-benzoic acid ethyl ester (1.0 g, 4.1 mmol) and cesium carbonate (1.5 g, 4.5 mmol) in acetonitrile (10 mL) was added iodomethane (0.28 mL, 4.5 mmol). The mixture was stirred at room temperature for 18 hours then diluted with dichloromethane (30 mL), filtered through a plug of diatomaceous earth and evaporated. 2-(Methanesulfonyl-methyl-amino)-benzoic acid ethyl ester was isolated as a clear viscous oil (1.08 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.90 (d, J=7.7 Hz, 1H), 7.55 (t, J=7.7 Hz, 1H), 7.47-7.38 (m, 2H), 4.38 (q, J=7.0 Hz, 2H), 3.32 (s, 3H), 2.96 (s, 3H), 1.41 (t, J=7.1 Hz, 3H). MS=280 (M+Na)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

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